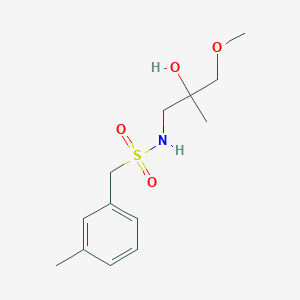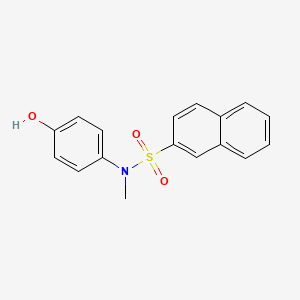![molecular formula C18H23ClFN5OS B2394064 N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189709-78-1](/img/structure/B2394064.png)
N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H23ClFN5OS and its molecular weight is 411.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action:
This compound primarily targets enzymes involved in the inflammatory response. Specifically, it interacts with cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in converting arachidonic acid into various bioactive lipid compounds, including prostaglandins (PGE2) and thromboxane. By inhibiting COX, this compound modulates the production of these signaling molecules .
Mode of Action:
The compound’s interaction with COX enzymes leads to decreased production of PGE2 and thromboxane. PGE2, in particular, is a potent mediator of inflammation. By inhibiting its synthesis, this compound helps reduce inflammation. Additionally, it may impact other downstream pathways related to inflammation and tissue repair .
Biochemical Pathways:
The affected pathways include the arachidonic acid cascade. Normally, COX enzymes convert arachidonic acid into PGE2, which promotes inflammation. By blocking this conversion, the compound disrupts the inflammatory cascade. Other pathways related to tissue healing and immune responses may also be influenced .
Pharmacokinetics:
Result of Action:
At the molecular level, reduced PGE2 production leads to decreased vasodilation, pain, and fever associated with inflammation. Cellular effects include modulation of immune responses, tissue repair, and overall homeostasis .
Action Environment:
Environmental factors play a role in the compound’s efficacy and stability:
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5OS.ClH/c1-4-24-15(8-9-20-24)17(25)23(11-5-10-22(2)3)18-21-14-7-6-13(19)12-16(14)26-18;/h6-9,12H,4-5,10-11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWVNTQCELPATO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile](/img/structure/B2393981.png)
![4-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2393983.png)

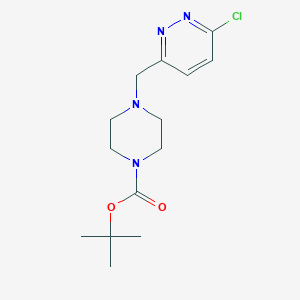
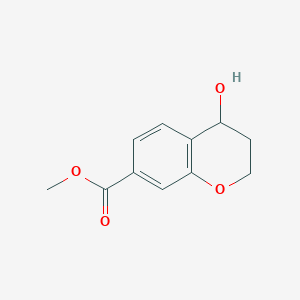
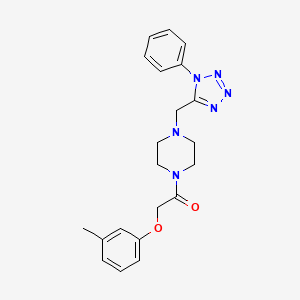

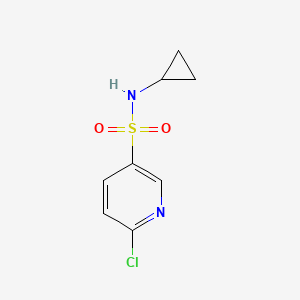
![4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2393994.png)
![3-{4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2393997.png)
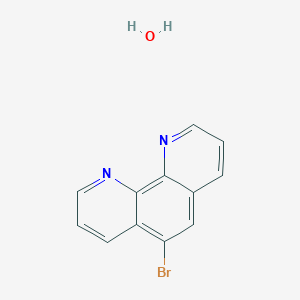
![N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2394001.png)
